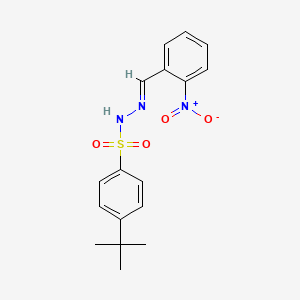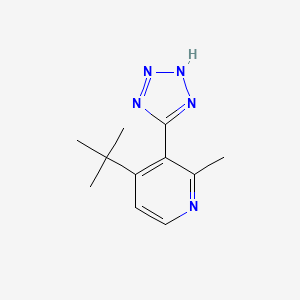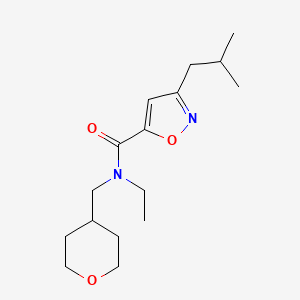![molecular formula C18H23ClN4S B5566274 1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H23ClN4S and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane is 362.1331956 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NMR Characterization and Configuration Analysis
A study by Guerrero-Alvarez et al. (2004) detailed the assignment of the relative configuration of diazaspirodecanes using NMR techniques. This research provides insights into the stereochemical configuration and conformational preferences of spirodecanes, including those similar to the specified compound, highlighting their structural analysis through 1H, 13C, 15N, and 17O NMR. Such detailed characterization is crucial for understanding the compound's chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Anticancer and Antidiabetic Applications
Flefel et al. (2019) developed a novel series of spirothiazolidines analogs, which showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors compared with the antidiabetic Acarbose. This research demonstrates the potential biomedical applications of spiro compounds in treating cancer and diabetes (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Corrosion Inhibition
Wazzan, Obot, and Faidallah (2018) explored the use of imidazolidine derivatives, closely related to the diazaspirodecanes structure, as corrosion inhibitors for steel in acidic solutions. Their findings suggest that these compounds can significantly enhance resistance to acid corrosion, potentially offering a new class of materials for protecting industrial metals (Wazzan, Obot, & Faidallah, 2018).
Synthesis and Stereochemistry
Research by Ismiyev et al. (2013) on the synthesis and characterization of new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers, including diazaspiro[4.5]decanes, underscores the complexity and versatility of spiro compounds. Their work provides valuable information on the regioselective condensation reactions and the impact of substituents on NMR chemical shifts, which are fundamental for the development of novel compounds with tailored properties (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013).
Conformational Analysis and Peptide Synthesis
Fernandez et al. (2002) investigated spirolactams as conformationally restricted pseudopeptides, synthesizing derivatives that serve as constrained surrogates for dipeptides. This research highlights the potential of spiro compounds in peptide synthesis, offering insights into their conformational behavior and applications in designing bioactive molecules (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Propriétés
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-8-(6-methylpyridazin-3-yl)-1,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4S/c1-14-3-6-17(21-20-14)22-11-8-18(9-12-22)7-2-10-23(18)13-15-4-5-16(19)24-15/h3-6H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZLBDSVGICJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC3(CCCN3CC4=CC=C(S4)Cl)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5566201.png)
![ethyl 4-(aminocarbonyl)-5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B5566206.png)
![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)
![[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5566219.png)


![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)
![ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5566243.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)
![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)
![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)
